molecular formula C7H4FN B1441234 3-Ethynyl-5-fluoropyridine CAS No. 872122-54-8

3-Ethynyl-5-fluoropyridine

Cat. No. B1441234
CAS RN: 872122-54-8
M. Wt: 121.11 g/mol
InChI Key: HICJXFHZGYLFJQ-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoropyridine is a chemical compound with the molecular formula C7H4FN . It has an average mass of 121.112 Da and a monoisotopic mass of 121.032776 Da . It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .


Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 5-position and an ethynyl group at the 3-position .


Chemical Reactions Analysis

Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Scientific Research Applications

Fluoropyridines in Medical Imaging

Fluoropyridines, including compounds like 3-ethynyl-5-fluoropyridine, play a crucial role in the medical imaging technique of Positron Emission Tomography (PET). Fluorine-18 labeled fluoropyridines are particularly significant, with their application previously limited due to the difficulty in introducing fluorine into certain positions on the pyridine ring. The development of pyridyliodonium salts has facilitated the introduction of fluorine-18 into the 3- or 5-position of pyridines, overcoming previous limitations and enhancing the stability and potential of radiotracers in vivo (Carroll et al., 2007).

DNA Labeling and Imaging

The incorporation of ethynyl derivatives, such as 5-ethynyl-2′-deoxyuridine (EdU), into DNA has revolutionized the field of DNA labeling and imaging. This technique allows for the detection of DNA synthesis in vivo with minimal impact on genome function, making it ideal for studies requiring subsequent tissue survival. The metabolic labeling with EdU and its detection through click chemistry reactions provides a powerful tool for visualizing DNA replication, offering insights into cell cycle dynamics and the effects of various compounds on DNA synthesis (Neef & Luedtke, 2011).

In Vivo Imaging of Biological Processes

The study of biological processes at the cellular level is enhanced by the use of selectively reacting fluorophores and click chemistry reactions. Ethynyl derivatives, such as EdU, enable specific visualization of DNA replication and have been adapted for various applications, including the study of virus replication and the assessment of drug effects on cellular processes. This approach has been particularly useful in the selective incorporation of nucleoside analogues for visualizing HIV replication, demonstrating the versatility and application of ethynyl derivatives in biological imaging (Venkatesham et al., 2019).

Molecular Diodes and Nano-Actuators

Compounds featuring ethynyl groups, such as 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, exhibit charge-induced conformational switching. This property has been exploited in the development of molecular diodes that can operate as memory devices or nano-actuators. By charging these molecules with a bias voltage, it is possible to control the rotation of a ring within the molecule, highlighting the potential of ethynyl derivatives in the creation of nanoscale devices and actuators (Derosa et al., 2003).

Safety and Hazards

The safety data sheet for 3-Fluoropyridine indicates that it is a hazardous chemical. It is highly flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethynyl-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICJXFHZGYLFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719414
Record name 3-Ethynyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872122-54-8
Record name 3-Ethynyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynyl-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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